molecular formula C17H22N2O3S B2593091 4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile CAS No. 2097882-98-7

4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile

Cat. No.: B2593091
CAS No.: 2097882-98-7
M. Wt: 334.43
InChI Key: OQEIESLTVRGBCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of MPCCB is characterized by a piperidine ring, which is a common feature in many pharmaceutical compounds . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperidines and Related Compounds : A study detailed a new route for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method allows for the enantioselective synthesis of several natural products, showcasing the versatility of piperidine derivatives in synthesizing complex alkaloids (Back & Nakajima, 2000).

Biological Activities

  • Antagonistic Properties : Research into 4-phenoxypiperidines revealed potent, conformationally restricted non-imidazole histamine H3 antagonists. This study suggests that piperidine derivatives can act as effective H3 receptor antagonists, highlighting their potential in treating histamine-related disorders (Dvorak et al., 2005).

  • Antibacterial Study : A study on N-substituted derivatives of a specific piperidin-4-yl compound exhibited moderate to significant antibacterial activity. This research emphasizes the importance of piperidine derivatives in developing new antibacterial agents (Khalid et al., 2016).

Analytical Techniques

  • Mass Spectrometry Analysis : An analysis of a growth hormone secretagogue highlighted the importance of amide bond cleavage and gas-phase rearrangement in understanding the molecular structure and fragmentation patterns of piperidine-based compounds (Qin, 2002).

Structural and Synthesis Insights

  • Sigma Receptor Ligands : Research into spiro[piperidines] and their binding properties to sigma receptors demonstrated that compounds with a cyano group in the spirocycle show high sigma receptor affinity and selectivity. These findings could be pivotal for the development of sigma receptor-targeted therapeutics (Maier & Wünsch, 2002).

Metabolic Pathways

  • Metabolism of Novel Antidepressants : A detailed study on the oxidative metabolism of Lu AA21004, a novel antidepressant, involving piperazine derivatives, provided insights into the enzymatic pathways responsible for its metabolism. This study underscores the significance of understanding metabolic pathways in drug development (Hvenegaard et al., 2012).

Crystal Structure Analysis

  • Crystal Structure of Piperidin-4-yl Compounds : The synthesis and crystal structure analysis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed its crystal class and molecular geometry, providing valuable information for the design of molecules with desired properties (Prasad et al., 2008).

Properties

IUPAC Name

4-[3-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-13(2)12-23(21,22)16-4-3-9-19(11-16)17(20)15-7-5-14(10-18)6-8-15/h5-8,13,16H,3-4,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEIESLTVRGBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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